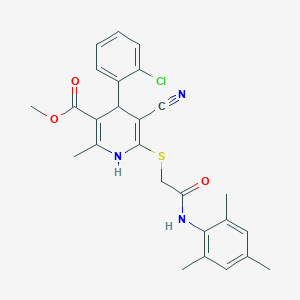

Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-(mesitylamino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O3S/c1-14-10-15(2)24(16(3)11-14)30-21(31)13-34-25-19(12-28)23(18-8-6-7-9-20(18)27)22(17(4)29-25)26(32)33-5/h6-11,23,29H,13H2,1-5H3,(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVNJKBCOYAKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3Cl)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-(mesitylamino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which have garnered interest due to their diverse biological activities, including anti-cancer, anti-inflammatory, and cardiovascular effects. This article explores the biological activity of this specific compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 1,4-dihydropyridine core with various substituents that influence its biological activity. The presence of the mesitylamino group and chlorophenyl moiety are particularly noteworthy for enhancing lipophilicity and biological interaction.

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of various DHP derivatives against multiple cancer cell lines. For instance, a series of DHPs were tested against MOLT-4 (leukemia), LS180 (colon cancer), and MCF-7 (breast cancer) cells. The compound demonstrated significant cytotoxic activity with an IC50 value comparable to other potent DHP derivatives.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MOLT-4 | 17.4 ± 2.0 |

| Other DHP Derivative | MCF-7 | 29.7 ± 4.7 |

| Other DHP Derivative | LS180 | 28.5 ± 3.5 |

These results indicate that the compound exhibits a strong inhibitory effect on cell proliferation, particularly against leukemia cells, suggesting its potential as an anti-cancer agent .

The mechanism by which this compound exerts its cytotoxic effects may involve the inhibition of DNA topoisomerase I, a common target for anticancer drugs. Structural modifications that enhance interaction with this enzyme could lead to improved efficacy . Additionally, there is evidence that some DHPs can potentiate the effects of established chemotherapeutics like doxorubicin, enhancing their overall cytotoxicity .

Structure-Activity Relationships (SAR)

The SAR studies highlight how variations in substituents on the DHP scaffold influence biological activity:

- Aryl Substituents : The introduction of different aryl groups can significantly alter lipophilicity and cellular uptake.

- Alkyl Chains : Modifications to alkyl chains can enhance or reduce cytotoxicity depending on their length and branching.

- Functional Groups : The presence of electron-withdrawing or donating groups can enhance binding affinity to biological targets.

For example, compounds with thiazole or thiazolidinone rings showed superior activity compared to those without these groups due to better membrane penetration .

Case Studies

Several case studies have been documented regarding the efficacy of similar DHP compounds in clinical settings:

- Combination Therapy : In vitro studies indicated that combining this DHP with doxorubicin resulted in a synergistic effect against breast cancer cells (T47D) .

- In Vivo Studies : Animal models demonstrated promising results when treated with this class of compounds, showing reduced tumor sizes and improved survival rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.